Capuramycin
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S)-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O12/c1-37-15-14(32)21(28-7-5-12(30)27-23(28)36)39-16(15)17(18(24)33)40-22-13(31)10(29)8-11(38-22)20(35)26-9-4-2-3-6-25-19(9)34/h5,7-10,13-17,21-22,29,31-32H,2-4,6H2,1H3,(H2,24,33)(H,25,34)(H,26,35)(H,27,30,36)/t9-,10-,13-,14+,15-,16-,17+,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISOEENGZHMDEO-RLXIHFJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1C(C(=O)N)OC2C(C(C=C(O2)C(=O)NC3CCCCNC3=O)O)O)N4C=CC(=O)NC4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@H]([C@@H](O[C@@H]1[C@H](C(=O)N)O[C@@H]2[C@H]([C@H](C=C(O2)C(=O)N[C@H]3CCCCNC3=O)O)O)N4C=CC(=O)NC4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318180 | |
| Record name | Capuramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102770-00-3 | |
| Record name | Capuramycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102770-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capuramycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102770003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Capuramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAPURAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/624X0OXY6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Capuramycin Action
Investigation of Broader Antimicrobial Mechanisms
Capuramycin was initially isolated based on its activity against mycobacteria, Streptococcus pneumoniae, and Streptococcus pyogenes. nih.gov It generally exhibits a narrow spectrum of antibacterial activity, primarily targeting Gram-positive bacteria and mycobacteria. guidetopharmacology.orgresearchgate.netacs.org
While the primary and well-established mechanism of action for this compound and most of its analogues is the inhibition of MraY, some studies have explored broader or alternative mechanisms, particularly for modified analogues. nih.gov For instance, the this compound analogue UT-01320 was found to kill non-replicating (dormant) Mtb and inhibit bacterial RNA polymerases with IC₅₀ values in the 100-150 nM range, a dual mechanism not observed in the parent this compound. nih.gov This suggests that modifications to the this compound structure can lead to compounds with altered or additional mechanisms of action, potentially expanding their antimicrobial spectrum or efficacy against specific bacterial states like dormancy. nih.gov
Further investigation into the mechanisms of action of novel this compound analogues is ongoing to understand their full potential as antibacterial agents, including potential synergistic effects with other drugs. nih.govcaltech.edu
Inhibition of Bacterial RNA Polymerases by this compound Analogues
While this compound is primarily known as a translocase I inhibitor, some of its analogues have demonstrated inhibitory activity against bacterial RNA polymerases. nih.govnih.govresearchgate.net For instance, the this compound analogue UT-01320 (also referred to as compound 3 or 38 in some literature) was found to inhibit bacterial RNA polymerases from E. coli, S. aureus, and M. smegmatis with IC50 values in the range of 100-150 nM. nih.govnih.govresearchgate.net This is comparable to the IC50 of rifampicin, a known RNA polymerase inhibitor, against E. coli RNA polymerase (120 nM). researchgate.net Interestingly, UT-01320 did not show significant translocase I inhibitory activity even at high concentrations, suggesting a distinct mechanism of action compared to the parent compound. nih.govnih.govresearchgate.net In contrast, this compound and another analogue, SQ 641, did not inhibit bacterial RNA polymerases at concentrations up to 100 μM. researchgate.net
Research findings indicate that modifications to the sugar moiety of this compound can lead to analogues with altered target specificity. Specifically, the 2′-O,3′-O-dimethyl analogue, UT-01320, demonstrated RNA polymerase inhibition, whereas this compound (with a 3′-O-methyl group) and a 3′-desmethyl, 2′-O-methyl analogue primarily inhibited translocase I. mdpi.comub.edu
Induced Bacteriolysis and Cellular Morphological Changes in Target Bacteria
This compound analogues have been observed to induce bacteriolysis and cause significant morphological changes in target bacteria, particularly Mycobacterium tuberculosis. asm.orgnih.govresearchgate.net Studies have shown that exposure to this compound analogues leads to a decrease in the turbidity of bacterial cultures over time, suggesting bacterial disintegration. nih.gov
Morphological examination of M. tuberculosis exposed to this compound analogues revealed distinct alterations compared to control bacteria or those treated with other antitubercular drugs like isoniazid (B1672263) (INH) or ethambutol (B1671381) (EMB). nih.gov Most bacilli exposed to this compound analogues, such as SQ641, showed deeply stained swollen ends. nih.gov While the exact mechanism underlying this induced bacteriolysis and morphological change is not fully elucidated, it is hypothesized that this compound compounds may directly or indirectly activate mycobacterial autolysins, enzymes involved in the breakdown of peptidoglycan. asm.orgnih.gov The disruption of peptidoglycan synthesis by translocase I inhibitors like this compound is known to weaken the bacterial cell wall, which can lead to cell lysis. acs.org
Synergistic Effects with Other Antimicrobial Agents
For example, the RNA polymerase inhibiting this compound analogue UT-01320 showed strong synergistic effects with SQ 641, a translocase I inhibitor, against Mycobacterium tuberculosis. nih.govnih.gov This combination targeting two distinct essential bacterial processes (RNA synthesis and cell wall synthesis) appears to be a promising approach for tuberculosis treatment. mdpi.com
SQ641, a potent translocase I inhibitor derived from this compound, has shown synergistic activity with various antitubercular drugs, including ethambutol, streptomycin, and SQ109, against M. tuberculosis. nih.govnewtbdrugs.org Synergy has also been observed between SQ641 and other antimycobacterial agents against non-tuberculous mycobacteria (NTM), such as M. avium complex (MAC). nih.govnewtbdrugs.org
The synergistic effects of this compound analogues with other drugs highlight their potential utility in combination therapies to improve treatment outcomes and potentially reduce the development of drug resistance.
Biosynthetic Pathways and Genetic Basis of Capuramycin Production
Microbial Producers and Natural Product Isolation
Capuramycin was initially isolated from the culture filtrate of Streptomyces griseus strain 446-S3 through adsorption and partition column chromatography. guidetopharmacology.orgjst.go.jpnih.gov Other this compound-type antibiotics, sharing the characteristic CarU and unsaturated hexuronic acid components, have been isolated from different Streptomyces species, such as Streptomyces griseus SANK 60196 (producing A-500359s) and Streptomyces sp. SANK 62799 (producing A-503083s), as well as from Amycolatopsis sp. SANK 60206 (producing A-102395). nih.govmdpi.com Enhanced production of this compound and its analogues has been achieved through medium modifications and single colony isolations in Streptomyces griseus SANK 60196. researchgate.net For instance, replacing glucose with maltose (B56501) as the carbon source significantly increased this compound productivity. researchgate.net
Elucidation of Metabolic Precursors through Isotopic Labeling
Isotopic enrichment studies have been crucial in identifying the metabolic precursors of this compound's structural components. Using isotopically labeled precursors with producing strains, researchers determined the origins of the three main moieties. ub.eduuky.edunih.gov These studies indicated that the 5′-carboxamide (CarU) component is derived from uridine (B1682114), the D-mannopyranuronate moiety originates from D-mannose, and the L-aminocaprolactam (L-ACL) is derived from L-Lysine. ub.eduuky.edunih.gov For example, feeding experiments with [1-¹³C]D-ribose resulted in a 17-fold enrichment at the C-1′ position of CarU, [1-¹³C]D-mannose yielded an 11-fold enrichment of the C-1′′ position of the hexuronic acid, and [1-¹³C]L-Lysine showed a 16-fold enrichment of the C-1′′′ position of L-ACL. uky.edunih.govmdpi.com
| Precursor | Labeling Position | This compound Moiety | Enrichment Factor |
| D-[1-¹³C]ribose | C-1′ | CarU | 17-fold |
| D-[1-¹³C]mannose | C-1′′ | Hexuronic Acid | 11-fold |
| L-[1-¹³C]Lysine | C-1′′′ | L-ACL | 16-fold |
Uridine-5′-Carboxamide (CarU) Assembly Pathway
The biosynthesis of the uridine-5′-carboxamide (CarU) component begins with UMP (uridine-5′-monophosphate) and L-Threonine (L-Thr). nih.govnih.gov This pathway involves a series of enzymatic reactions that lead to the formation of CarU. nih.govnih.govpnas.org
Enzymatic Roles of Dioxygenases (e.g., Cpr19/LipL)
The initial step in the CarU biosynthesis pathway is catalyzed by a non-heme Fe(II)- and α-ketoglutarate (αKG)-dependent dioxygenase. ub.edunih.govnih.govpnas.org Enzymes such as Cpr19 (found in the A-102395 gene cluster) and LipL (from the A-90289 biosynthetic pathway) perform this function. nih.govnih.govpnas.orgresearchgate.net These dioxygenases catalyze the oxidative dephosphorylation of UMP, converting it into uridine-5′-aldehyde (UA). ub.edunih.govnih.govpnas.org This reaction involves the use of O₂, Fe(II), and αKG, leading to the formation of UA, CO₂, and succinate. ub.edu This oxidative dephosphorylation mechanism is considered a fundamentally different strategy compared to traditional hydrolytic dephosphorylation by phosphatases. nih.gov Cpr19 and LipL have been shown to catalyze a regio- and stereo-selective hydroxylation of UMP as part of this process. researchgate.netnih.gov
Enzymatic Roles of Transaldolases (e.g., Cpr25/LipK)
Following the formation of uridine-5′-aldehyde (UA), the next step in the CarU assembly pathway involves a transaldolase enzyme. nih.govpnas.org Enzymes like Cpr25 (from the A-503083s gene cluster) and LipK (from the A-90289 pathway) function as L-Thr:uridine-5′-aldehyde transaldolases. nih.govpnas.orgresearchgate.netCurrent time information in Provincia di Forlì-Cesena, IT. These enzymes catalyze the condensation of UA with L-Threonine. nih.govpnas.orgresearchgate.netnih.gov Although initially predicted to be serine hydroxymethyltransferases, biochemical analysis revealed their transaldolase activity, specifically utilizing L-Thr as the aldol (B89426) donor. nih.govresearchgate.netnih.gov This reaction results in the formation of 5′-C-Glycyluridine (GlyU) and acetaldehyde. nih.govpnas.orgrhea-db.org LipK has been shown to stereoselectively generate (5′S,6′S)-GlyU. nih.govpnas.org
Formation of 5′-C-Glycyluridine (GlyU) as an Intermediate
The sequential action of the dioxygenase (e.g., Cpr19/LipL) and the transaldolase (e.g., Cpr25/LipK) leads to the formation of 5′-C-Glycyluridine (GlyU). guidetopharmacology.orgnih.govpnas.orgCurrent time information in Provincia di Forlì-Cesena, IT.oup.com GlyU is an unusual β-hydroxy-α-amino acid intermediate in the biosynthesis of the CarU core. nih.govpnas.orguky.edu This C-C bond formation step during the assembly of the high-carbon sugar backbone of CarU proceeds from UMP and L-Thr, with GlyU serving as a key intermediate. nih.govnih.gov The formation of (5′S,6′S)-GlyU has been supported by enzymatic studies. nih.govpnas.org
The conversion of GlyU to the final uridine-5′-carboxamide involves further steps, including decarboxylation, oxygen atom insertion, and oxidation. pnas.org The enzyme Cap15, a PLP-dependent monooxygenase-decarboxylase, is responsible for converting (5′S,6′R)-GlyU to CarU. nih.govpnas.orgwisconsin.edu This reaction is dependent on O₂ and requires phosphate (B84403), representing an unusual use of the PLP cofactor for oxygen activation. nih.govpnas.orgwisconsin.edu
Biosynthesis of the α-D-Mannopyranuronate Moiety
The biosynthesis of the α-D-mannopyranuronate component of this compound-type antibiotics is proposed to be derived from D-mannose, as suggested by feeding experiments with isotopically labeled precursors. guidetopharmacology.orgnih.govCurrent time information in Provincia di Forlì-Cesena, IT. While the exact enzymatic steps remain to be fully assigned, the pathway is hypothesized to involve a four-electron oxidation at the C-6 position, followed by a 4,5-dehydration, and finally glycosyltransfer to the CarU core. uky.edunih.gov Analysis of the biosynthetic gene clusters has revealed the presence of genes encoding proteins with similarity to enzymes involved in bacterial sugar biosynthetic pathways, including putative glycosyltransferases (e.g., CapG in A-503083 biosynthesis) that could catalyze the final attachment step. uky.edunih.gov
Formation and Attachment of L-Aminocaprolactam (L-ACL)
The L-aminocaprolactam (L-ACL) component of this compound is derived from L-lysine. nih.govub.edu The initial step in L-ACL formation involves an ATP-dependent reaction catalyzed by CapU, which functions as a non-ribosomal peptide synthetase (NRPS). nih.govub.edu CapU facilitates the adenylation of the carboxyl group of L-lysine and its subsequent transfer to the enzyme's carrier protein domain, forming a thioester. nih.govub.edu Following this, an intramolecular aminolysis reaction occurs, which is thought to be non-enzymatic, leading to the release of the cyclic lactam, L-ACL. nih.govub.edu
The attachment of L-ACL to the this compound scaffold involves an unusual ATP-independent transacylation mechanism. nih.govrsc.org This process is catalyzed by the enzyme CapW, identified as a putative Class C β-lactamase encoded within the this compound biosynthetic gene cluster. rsc.org CapS, an S-adenosyl-L-methionine-dependent carboxylmethyltransferase, first catalyzes the carboxyl methylation of a this compound precursor to generate a methyl ester intermediate. nih.govrsc.org CapW then utilizes this methyl ester as a kinetically competent substrate, catalyzing a transacylation reaction that results in the attachment of L-ACL with the release of methanol, forming a new amide bond. rsc.orgacs.org Mutation of the putative active site serine in CapW to alanine (B10760859) has been shown to result in a loss of enzyme activity, supporting a serine-dependent acylation/deacylation mechanism. rsc.org
Elucidation of Methylation Biosynthetic Origins
Feeding experiments utilizing isotopically labeled precursors have been instrumental in elucidating the biosynthetic origins of the various components of this compound, including the methyl group. nih.govub.edumdpi.com Studies using [methyl-13C] L-methionine have demonstrated that the 3'-methoxy carbon on the ribose moiety of the CarU component is derived from L-methionine. ub.edu This finding is consistent with S-adenosyl-L-methionine (AdoMet) serving as the biosynthetic precursor for this methyl group, a common mechanism for biological methylations catalyzed by methyltransferases. nih.govub.eduacs.org
Specifically, the enzyme CapK is proposed to catalyze the 3′-O-methylation of the C-3′-hydroxyl group. nih.gov Evidence suggests this methylation likely occurs prior to the attachment of the L-ACL unit, as methylated precursors lacking the L-ACL are isolated as major congeners. nih.gov However, the presence of small amounts of L-ACL-containing congeners that are not methylated at the 3' position suggests that either the enzymes involved in amide coupling have some relaxed specificity or that methylation can also occur after L-ACL attachment. nih.gov
Genomic Analysis of Biosynthetic Gene Clusters (BGCs)
The biosynthesis of this compound and related this compound-type antibiotics is governed by specialized gene clusters located within the producing organisms' genomes. nih.govub.edumdpi.comnih.govresearchgate.net Analysis of these BGCs provides crucial insights into the enzymatic machinery and regulatory elements involved in secondary metabolite production. biorxiv.orgnih.govnih.govfrontiersin.orgconfex.com
Identification and Sequencing of this compound BGCs
The biosynthetic gene clusters for this compound-type antibiotics, such as A-500359s, A-503083s, and A-102395, have been identified and characterized. nih.govub.edumdpi.comnih.gov The BGC for A-500359s was reported in 2009, identified through techniques like RT-PCR by amplifying DNA fragments encoding putative enzymes involved in nucleoside biosynthesis. ub.edu This led to the identification of a DNA region approximately 65-kb in size, predicted to encode 38 open reading frames (ORFs) potentially involved in A-500359s biosynthesis. ub.edu The identification of the A-102395 BGC involved cloning and sequencing overlapping cosmids, revealing 76 ORFs within approximately 85-kb of genomic DNA. mdpi.comnih.gov The gene encoding a putative L-Thr:uridine-5′-aldehyde transaldolase (cpr25) was used as a probe for identifying the genetic locus. mdpi.comnih.gov
Functional Assignment of Open Reading Frames (ORFs) within BGCs
Functional assignment of the ORFs within this compound BGCs is primarily based on sequence homology to characterized genes in public databases, complemented by biochemical studies. nih.govub.edumdpi.comnih.govcmdm.tw While bioinformatics can predict putative functions, experimental validation is often required, especially for enzymes involved in novel biosynthetic steps or producing unusual chemical features. nih.govconfex.com
Key enzymes with assigned or putative functions within the this compound BGCs include:
CapU: A tridomain nonribosomal peptide synthetase predicted to be involved in L-ACL formation. nih.govmdpi.com
CapS: An S-adenosyl-L-methionine-dependent carboxylmethyltransferase involved in activating a precursor for L-ACL attachment. nih.govrsc.org
CapW: A putative Class C β-lactamase catalyzing the ATP-independent attachment of L-ACL. rsc.org
CapK (or Cpr29): Proposed to catalyze the 3′-O-methylation of the ribose moiety. nih.govnih.gov
Cpr19 (or CapA): A non-heme Fe(II)-dependent α-ketoglutarate:UMP dioxygenase involved in the biosynthesis of the CarU component. nih.govnih.govresearchgate.net
Cpr25 (or CapH): An L-Thr:uridine-5′-aldehyde transaldolase also involved in CarU biosynthesis. nih.govmdpi.comnih.govresearchgate.net
CapP (or Cpr17): A phosphotransferase conferring self-resistance by phosphorylating the this compound molecule. nih.govnih.gov
Despite significant progress, the functional assignment of all ORFs within the BGCs is ongoing, particularly for enzymes involved in the biosynthesis of the α-d-manno-pyranuronate component and other tailoring modifications. nih.govmdpi.com
Genetic Manipulation Strategies for Biosynthesis Optimization
Genetic manipulation of this compound BGCs holds potential for optimizing the production of this compound and generating novel analogs. ub.edumdpi.comuky.edu While some this compound-producing strains have historically been refractory to genetic manipulation, progress has been made. mdpi.comnih.gov
Strategies employed or being explored include:
Gene Inactivation: Inactivating specific genes within the BGC can help confirm their role in the biosynthetic pathway and potentially lead to the accumulation of biosynthetic intermediates. mdpi.comnih.gov For example, inactivation of capU was attempted to investigate its role in L-ACL formation. mdpi.com
Heterologous Expression: Expressing individual genes or gene clusters in amenable host organisms can facilitate the study of enzyme function and potentially enable the production of this compound or its components in a more controllable system. confex.combiorxiv.org
Combinatorial Biosynthesis: Modifying the BGCs by introducing or removing genes, or by combining genes from different this compound-type clusters, could lead to the production of hybrid or modified this compound structures with altered properties. researchgate.net
Rational Metabolic Engineering: Based on the elucidated biosynthetic pathway, metabolic engineering approaches can be designed to enhance the flux towards this compound production or to introduce modifications by targeting specific enzymatic steps. ub.eduuky.edu
Developing robust genetic systems in this compound-producing strains is crucial for fully exploiting these manipulation strategies for both understanding the biosynthesis and improving production or generating diversity. mdpi.comnih.govuky.edu
Synthetic and Semisynthetic Strategies for Capuramycin and Analogues
Total Chemical Synthesis Methodologies
The total synthesis of capuramycin provides a crucial pathway to access the molecule and its analogues, enabling comprehensive structure-activity relationship (SAR) studies that are difficult to achieve through modification of the natural product alone. nih.gov
The first total synthesis of this compound was a linear, 22-step process that was instrumental in confirming the molecule's proposed structure and absolute configuration. nih.govmdpi.com This foundational route, however, was not well-suited for producing the quantities of material needed for extensive analogue development due to its length. nih.govnih.gov
Glycosylation, the formation of the bond between the sugar and the nucleoside core, is a critical step. Initial strategies involving certain β-D-manno-pyranuronate imidates resulted in low yields. nih.gov An improved approach utilized the glycosylation of a cyanohydrin intermediate with tetraacetyl thio-α-D-mannopyranoside. nih.gov Further innovation has led to the development of a one-pot glycosylation strategy based on glycosyl ortho-(1-phenylvinyl)benzoates, a method that streamlines the chemical synthesis of both O-glycosides (glycans) and N-glycosides (nucleosides) and has been successfully applied to the total synthesis of this compound. nih.govresearchgate.net
Table 1: Comparison of this compound Total Synthesis Strategies
| Strategy | Key Features | Number of Steps (Linear) | Overall Yield | Reference |
| Initial Total Synthesis | Confirmed structure and configuration; lengthy process. | 22 | Not specified | nih.govmdpi.com |
| Concise Synthesis | Convergent route; amenable to analogue synthesis. | 8 | >30% | nih.gov |
| One-Pot Glycosylation | Employs glycosyl ortho-(1-phenylvinyl)benzoates for efficiency. | Not specified | Not specified | nih.gov |
Semisynthetic and Biocatalytic Approaches to Analogue Diversification
While total synthesis allows for fundamental structural changes, semisynthetic and biocatalytic methods leverage the naturally produced this compound scaffold to efficiently generate a wide array of analogues. nih.gov
A powerful biocatalytic approach for creating this compound analogues utilizes the enzyme N-transacylase CapW, which is involved in the natural biosynthesis of the parent compound. nih.govrsc.org This ATP-independent enzyme catalyzes the attachment of the L-amino-β-caprolactam (L-ACL) side chain. nih.gov Researchers have exploited the substrate permissiveness of CapW to develop a one-step chemoenzymatic process. nih.govrsc.org
This method can proceed via two main reactions:
O→N Transacylation: Using a methyl ester precursor of this compound (lacking the L-ACL group) as the acyl donor, CapW facilitates a one-step aminolysis reaction with a wide variety of non-native amines as acyl acceptors. nih.govrsc.org
N→N Transamidation: CapW can also directly catalyze a transamidation reaction, substituting the L-ACL on the mature this compound molecule with other amines. nih.govrsc.org
Using these biocatalytic strategies, a library of 43 new this compound analogues was prepared, some of which demonstrated improved antimycobacterial activity compared to the parent compound. nih.govrsc.org This chemoenzymatic strategy provides an efficient route to diversify the L-ACL position, a key region for modulating biological activity. mdpi.comnih.gov
Extensive chemical modification campaigns have been undertaken to improve the antibacterial profile of this compound. In one major effort, over 7,000 analogues were synthesized and screened to enhance antimycobacterial activity and potentially broaden the spectrum of activity. nih.govnih.gov These modifications targeted several key positions on the this compound scaffold. This large-scale effort led to the identification of advanced lead candidates, including SQ922 and SQ641, which showed significantly improved activity against Mycobacterium tuberculosis compared to the parent compounds. nih.govnih.gov
A primary goal of these modifications was to increase the lipophilicity of the molecule, which is thought to be crucial for penetrating the lipid-rich cell walls of mycobacteria. nih.gov Modifications included:
Alkylation at the 3-N position of the uracil (B121893) ring. nih.gov
Acylation at the 3″-O and 2″-O positions of the dihydropyran ring. nih.gov
Derivatization at the primary amide site. nih.gov
Substitution of the caprolactam ring. nih.gov
The oxolan (furanose) ring of the uridine (B1682114) core has been a specific focus for targeted chemical modifications. Acylation or alkylation at the 2′-O position of the oxolan ring was explored as a strategy to enhance the compound's antimycobacterial properties. nih.gov Further work involved conjugating natural and unnatural amino acids, as well as fatty acids like decanoic acid, to the available hydroxyl groups, including the 2'-hydroxyl on the oxolan ring. nih.govnih.gov This approach aimed not only to improve cell wall permeability but also to decrease the molecule's affinity for bacterial efflux pumps, which can expel drugs from the cell and contribute to resistance. nih.gov For instance, conjugating amino undecanoic acid (AUA) to this compound analogues resulted in improved intracellular killing of M. tuberculosis within infected mouse macrophages. nih.gov
Targeted Chemical Modifications for Bioactivity Enhancement
Modifications of the Dihydropyran Ring
Modifications to the dihydropyran ring of this compound analogues have been explored as a strategy to enhance antimycobacterial activity. nih.gov Research has primarily focused on the acylation of the hydroxyl groups at the 2''-O and 3''-O positions. nih.gov These modifications aim to improve properties such as lipophilicity, which may influence the compound's ability to penetrate the lipid-rich cell walls of mycobacteria. nih.gov
One approach involved the synthesis of this compound analogue esters, such as the SQ641 esters. nih.gov These were prepared by acylating the 3''-O position, or both the 2''-O and 3''-O positions, using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents, achieving yields of 35%–38%. nih.gov When Boc-protected amino acids were used for acylation, the Boc group was subsequently removed using 5% trifluoroacetic acid (TFA) in dichloromethane. nih.gov
Further studies involved conjugating this compound analogues with various natural and unnatural amino acids or with decanoic acid (DEC) via ester bonds at the available hydroxyl groups on the dihydropyran ring. nih.gov For instance, acylated derivatives of both this compound and a related compound, A-500359A, were synthesized and evaluated. nih.gov A particularly potent derivative, compound 20 , which features a decanoyl group, demonstrated significant antimycobacterial activity. nih.gov
The table below summarizes the outcomes of selected modifications on the dihydropyran ring of this compound analogues.
| Parent Compound | Modification Site(s) | Acylating Agent/Conjugate | Resulting Compound/Class | Key Finding |
| SQ641 | 3''-O or 2''-O and 3''-O | Acyl groups | SQ641 esters | Synthesis achieved with 35-38% yield. nih.gov |
| This compound / A-500359A | Not specified | Decanoic acid | Compound 20 | Showed very potent antimycobacterial activity. nih.gov |
| SQ641 | Available hydroxyls | Amino undecanoic acid (AUA) | SQ641-AUA | Improved in vitro activity against most bacteria tested. nih.gov |
Uracil Moiety Derivatizations
The uracil moiety of this compound has been a target for chemical modification, although fewer variations have been reported compared to other parts of the molecule. One of the key strategies investigated is the alkylation at the 3-N position of the uracil ring. nih.gov This type of modification is part of a broader effort to generate a diverse library of analogues to improve the biological activity profile of the parent compound. nih.gov
In addition to direct derivatization, challenges in synthetic routes have highlighted the reactivity of the uracil ring. During the development of synthetic pathways for this compound, it was observed that the C5–C6 double bond of the uracil moiety is susceptible to over-reduction. nih.gov This saturation can occur during the hydrogenolytic cleavage of certain protecting groups, such as the benzyloxymethyl (BOM) group, from the uridine ureido nitrogen under heterogeneous conditions. nih.gov While often an unintentional side reaction, this demonstrates a potential site for modification that could be intentionally exploited to create saturated pyrimidine (B1678525) ring analogues.
The table below details specific derivatizations of the uracil moiety.
| Modification Type | Position | Reagent/Condition | Outcome | Reference |
| Alkylation | 3-N | Not specified | Part of a larger library synthesis to improve activity. | nih.gov |
| Saturation (Reduction) | C5-C6 double bond | Hydrogenolysis of BOM protecting group | Unintentional formation of an over-reduced product. | nih.gov |
Substitution of the Caprolactam Moiety
The caprolactam moiety, (S)-3-aminoazepan-2-one, is a crucial component for the biological activity of this compound, and its substitution has been a primary focus of semisynthetic strategies. nih.govnih.gov Early efforts involved using the natural congener 8 (deaminocaprolactam this compound) as a starting material to replace the L-aminocaprolactam (L-ACL) component. nih.gov This was achieved either through a single-step aminolysis reaction with strong nucleophilic amines or via a multi-step sequence involving saponification and condensation. nih.gov These methods led to the preparation of 68 different this compound analogues. nih.gov
A significant breakthrough in improving antimycobacterial activity came from replacing the (S)-3-aminoazepan-2-one ring with (S)-3-amino-1,4-benzodiazepine-2-one. nih.govnih.gov This modification resulted in the analogue UT-01309 (2 ), which exhibited markedly improved activity against M. tuberculosis compared to the parent this compound (1 ) (MIC of 2.5 µg/mL for UT-01309 vs. 12.0 µg/mL for this compound). nih.gov The (S)-configuration of the benzodiazepine (B76468) moiety was found to be critical for this enhancement. nih.govnih.gov
In a large-scale effort, over 7,000 this compound analogues were synthesized, many involving substitutions of the caprolactam moiety. nih.gov This extensive screening identified SQ922 (24 ) and SQ641 (28 ) as lead compounds with significantly improved antimycobacterial profiles compared to the methylated parent analogue SQ997 (2 ). nih.gov For instance, against multidrug-resistant M. tuberculosis (MDR-Mtb), SQ641 had a MIC of 0.5 µg/mL, whereas SQ997 had a MIC of 16 µg/mL. nih.gov
The following table summarizes key substitutions of the caprolactam moiety and their impact on activity.
| Parent Compound | Original Moiety | Substituted Moiety | Resulting Analogue | Key Finding |
| This compound (1 ) | (S)-3-aminoazepan-2-one | (S)-3-amino-1,4-benzodiazepine-2-one | UT-01309 (2 ) | Improved antimycobacterial activity (MIC 2.5 µg/mL vs 12.0 µg/mL). nih.gov |
| Congener 8 | Deaminocaprolactam | Various amines | 68 analogues (e.g., 19 -26 ) | Semisynthetic route established for diverse analogues. nih.gov |
| SQ997 (2 ) | (S)-3-aminoazepan-2-one | Not specified | SQ641 (28 ) | Significantly improved activity against MDR-Mtb (MIC 0.5 µg/mL vs 16 µg/mL). nih.gov |
| SQ997 (2 ) | (S)-3-aminoazepan-2-one | Not specified | SQ922 (24 ) | Identified as a lead compound from large-scale screening. nih.gov |
Derivatization at the Primary Amide Site
The primary amide is typically formed late in the synthetic sequence. For example, in one concise total synthesis, a cyano group is efficiently hydrated to the corresponding primary amide using a platinum complex catalyst. nih.gov This synthetic intermediate is then carried forward to the final product. nih.gov The accessibility of this amide group in synthetic precursors makes it a viable point for introducing structural diversity.
While specific examples of primary amide derivatization are less detailed in the literature compared to other modifications, it was included as a key area of chemical modification in a broad study that produced over 7,000 analogues. nih.govnih.gov This suggests that various modifications at this site were indeed explored to modulate the antibacterial activity of the this compound scaffold. nih.gov General chemical methods for derivatizing primary amides, such as acylation, silylation, and alkylation, can replace a labile hydrogen with a more stable functional group, potentially improving the compound's properties. iu.edu
The table below outlines the strategic importance of the primary amide site.
| Synthetic Step | Functional Group Transformation | Significance | Reference |
| Late-stage synthesis | Hydration of a cyano group | Forms the primary amide, a key site for potential derivatization. | nih.gov |
| Analogue library synthesis | Derivatization at primary amide | One of several strategies used to create a large library of analogues to improve activity. | nih.gov |
Structure Activity Relationship Sar Studies and Rational Design
Correlation of Structural Features with MraY/TL1 Inhibitory Potency
Capuramycin inhibits MraY by mimicking the natural substrate, Park's nucleotide. Studies have investigated the role of the different structural moieties of this compound in its interaction with MraY. The caprolactam moiety binds to a mostly hydrophobic, surface-exposed pocket on the MraY inhibitor binding site. nih.gov Modifications to the caprolactam ring can significantly impact activity. For instance, replacing the caprolactam with a methyl group or alkyl chain generally results in substantially less active compounds. nih.gov However, replacing the caprolactam with certain cyclic moieties can yield derivatives with comparable activity to the parent compound. nih.gov The amino group within this moiety is critically important and forms a key interaction with a specific aspartate residue (D193) in MraY. nih.gov Disrupting this interaction can lead to a near complete loss of inhibitory activity. nih.gov
The uridine-5′-carboxamide (CarU) core and the hexuronic acid moiety also play crucial roles in MraY binding. The stereochemistry of the ribosyl moiety appears to direct the inhibitor to additional binding sites on the cytoplasmic face of MraY. nih.gov Specifically, the stereocenter at the 5' position of the ribosyl moiety must be (S) for efficient MraY inhibitory activity within the 5'-aminoribose nucleoside core shared by related antibiotics. nih.gov While the hydroxyl groups on the ribosyl moiety appear mostly exposed to the solvent, suggesting some tolerance for modification, certain alterations can introduce favorable properties. nih.gov For example, this compound derivatives with 2'O-alkyl or 2'O-alkoxycarbonyl functional groups have shown improved minimum inhibitory concentration (MIC) values against various mycobacterial species, potentially due to enhanced penetration of the mycobacterial cell wall. nih.gov
Interactive Table 1: Illustrative Examples of this compound Analogues and MraY Inhibitory Activity
| Compound Name | Structural Modification (Relative to this compound) | MraY IC₅₀ (nM) | Reference |
| This compound | Parent compound | 18 | nih.govuky.edu |
| A-500359A | 6‴-C-methylated L-ACL | 17 | nih.gov |
| A-500359F | Deaminocaprolactam (free carboxylic acid) | 1100 | nih.gov |
| A-102395 | Arylamine-containing polyamide instead of L-ACL | 11 | nih.govuky.edu |
Note: IC₅₀ values can vary depending on the specific MraY enzyme source and assay conditions.
Influence of Substituent Modifications on Antimicrobial Spectrum and Efficacy
Modifications to the this compound structure have been explored to broaden its antimicrobial spectrum beyond mycobacteria and improve its efficacy. mdpi.comresearchgate.net Conjugation of this compound analogues with different natural and unnatural amino acids or fatty acids, such as decanoic acid (DEC), undecanoic acid (UA), and aminoundecanoic acid (AUA), has been investigated. mdpi.comresearchgate.netresearchgate.net
The addition of a 10-carbon lipid tail to the sugar moiety of SQ997, a methylated derivative of this compound, resulted in SQ641, which demonstrated enhanced activity against Mycobacterium avium complex (MAC) strains and Mycobacterium avium paratuberculosis (MAP). nih.gov SQ641 was found to be the most active among several tested this compound analogues against various NTM species, including Mycobacterium kansasii and Mycobacterium abscessus. nih.gov The improved activity of SQ641 was hypothesized to be partly due to increased lipophilicity, which could enhance penetration of the thick mycobacterial cell wall. nih.govresearchgate.net
Some this compound analogues have also shown activity against bacteria beyond mycobacteria, including Escherichia coli, Pseudomonas aeruginosa, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Enterococcus (VRE). researchgate.net This suggests that structural modifications can indeed extend the spectrum of activity. mdpi.com Furthermore, synergistic effects have been observed when this compound analogues are combined with other antibiotics, such as ethambutol (B1671381), streptomycin, and rifabutin, against certain mycobacterial strains. nih.govresearchgate.net
Interactive Table 2: Antimicrobial Activity of Selected this compound Analogues Against NTM
| Compound Name | MIC Range (mg/L) Against MAC | MIC Range (mg/L) Against MAP | Reference |
| SQ641 | ≤0.062 – 4.0 | 0.125 – 2 | nih.gov |
| RKS2244 | Not specified | 2 – 16 | nih.gov |
| SQ922 | Not specified | Not specified | nih.gov |
| SQ997 | Not specified | Not specified | nih.gov |
| Ethambutol | Not specified | 2 – 8 | nih.gov |
Note: Data for SQ922 and SQ997 against MAC and MAP were not explicitly provided in the source snippet.
Computational Approaches in this compound Analogue Design
Computational methods play a significant role in the rational design of new this compound analogues by providing insights into their interactions with the target enzyme and predicting their biological activity. uky.edugrafiati.comscribd.comcore.ac.ukagrisearch.cnuky.edu
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling
3D-QSAR modeling has been employed to develop predictive models correlating the three-dimensional structural features of this compound derivatives with their MraY inhibitory activity. uky.edugrafiati.comuky.edu These models help identify the steric and electrostatic requirements for optimal ligand binding to the enzyme. uky.edu For example, a study utilizing a training set of 52 this compound derivatives developed a predictive MFA model with good statistical parameters (q² = 0.398, r² = 0.976, r²pred = 0.839). uky.edugrafiati.comuky.edu Such models can then be used to predict the activity of newly designed compounds before their synthesis, guiding the design process towards potentially more active analogues. uky.edugrafiati.comuky.edu
Molecular Docking Simulations with MraY/TL1
Molecular docking simulations are used to predict the binding orientation and affinity of this compound analogues within the active site of MraY/TL1. uky.eduscribd.comcore.ac.ukagrisearch.cnuky.edu By simulating the interaction between the ligand and the enzyme structure, docking studies can reveal key amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity. uky.edu This information is crucial for understanding the mechanism of inhibition and for designing analogues with improved binding characteristics. Combining molecular docking with 3D-QSAR studies allows for a more comprehensive understanding of the SAR and facilitates the rational design of novel inhibitors with predicted enhanced activities. uky.edugrafiati.comuky.edu
X-ray Crystallography for Ligand-Enzyme Complex Elucidation
X-ray crystallography provides high-resolution three-dimensional structures of MraY/TL1, including complexes bound to inhibitors like this compound analogues. researchgate.netmdpi.comnih.gov The first MraY structure was determined from Aquifex aeolicus (AaMraY) by X-ray crystallography. ub.eduresearchgate.netmdpi.com These structures offer detailed insights into the enzyme's active site architecture and the precise interactions between the inhibitor and the protein. nih.gov By visualizing how this compound or its analogues bind to MraY, researchers can gain a deeper understanding of the structural basis for inhibition and identify specific regions or residues that are critical for binding. nih.gov This detailed structural information from X-ray crystallography is invaluable for validating and refining computational models (like docking and QSAR) and for guiding the rational design of new compounds with improved potency and selectivity. nih.gov
Bacterial Resistance Mechanisms to Capuramycin
Enzymatic Inactivation Strategies
Enzymatic inactivation is a significant mechanism of bacterial resistance to capuramycin. This typically involves the addition of a chemical group to the antibiotic molecule, rendering it less effective or inactive nih.govnih.govnih.govresearchgate.netrsc.org.
Phosphotransferase-Mediated Resistance (e.g., CapP, Cpr17, CpuV)
A prominent enzymatic resistance mechanism involves phosphotransferases, enzymes that catalyze the transfer of a phosphate (B84403) group from a donor molecule, such as ATP or GTP, to the antibiotic nih.govnih.govmdpi.comresearchgate.net. This phosphorylation can inactivate the antibiotic by altering its structure and interfering with its binding to the target enzyme, MraY nih.govnih.govresearchgate.net.
Several phosphotransferases have been implicated in this compound resistance. CapP, identified within the biosynthetic gene cluster for A-503083s (a this compound-related compound), is an ATP-dependent phosphotransferase that confers selective resistance to capuramycins nih.govnih.gov. Similarly, Cpr17, a homolog of CapP found in the biosynthetic pathway of A-102395 (another this compound-type antibiotic), also demonstrates phosphotransferase activity and contributes to self-resistance in the producing strain mdpi.comresearchgate.netmdpi.comuky.edunih.govnih.gov. A distinct phosphotransferase, CpuV, has been identified in the gene cluster of this compound B and is also associated with imparting self-resistance uky.edu.
These phosphotransferases are similar to aminoglycoside phosphotransferases (APHs), which are well-known for inactivating aminoglycoside antibiotics through phosphorylation nih.govnih.govmdpi.com. The presence of genes encoding these enzymes within the this compound biosynthetic clusters suggests a self-resistance mechanism employed by antibiotic-producing bacteria to protect themselves from their own metabolites nih.govnih.govnih.govmdpi.comnih.gov.
Regio-Specificity of Phosphorylation
Phosphorylation by CapP and Cpr17 exhibits regio-specificity. CapP has been shown to regio-specifically transfer the gamma-phosphate from ATP to the 3″-hydroxyl group of the unsaturated hexuronic acid moiety of A-503083 B nih.govnih.gov. Cpr17 also phosphorylates the C-3″ hydroxyl of this compound-type antibiotics researchgate.netnih.gov. This specific site of modification is crucial for the impact on the antibiotic's activity nih.govresearchgate.net.
Strategies for Overcoming Phosphorylation Resistance
Strategies to overcome phosphorylation-mediated resistance focus on modifying the this compound structure to prevent or reduce phosphorylation by bacterial phosphotransferases nih.gov. One approach involves modifying the phosphorylation site, such as the 3″-OH group, to make it a poor substrate for the phosphotransferase . Analogues like SQ641-AUA have been designed to avoid this inactivation by modifying the phosphorylation site . Rational design of uracil-substituted variants may also be a strategy to generate this compound analogues less prone to inactivation by phosphorylation nih.gov.
Data Table: Impact of Phosphorylation on MraY Inhibitory Activity
| Compound | Modification | MraY IC₅₀ (Unmodified) | MraY IC₅₀ (Modified) | Fold Reduction in Activity | Source |
| A-503083 B | Phosphorylation | - | - | 272-fold decrease | nih.gov |
| Muraymycin D2 | Phosphorylation | - | - | 51-fold decrease | researchgate.netuky.edu |
| Muraymycin D2 | Adenylation | - | - | 170-fold decrease | researchgate.netuky.edu |
Note: Specific IC₅₀ values were not always available, but the fold reduction in activity upon modification was reported.
Membrane Permeability and Efflux Mechanisms
Reduced intracellular concentration of this compound due to limited membrane permeability and active efflux mechanisms can also contribute to bacterial resistance uky.edunih.govoup.com. The bacterial cell envelope, particularly the outer membrane in Gram-negative bacteria and the lipid-rich cell wall in mycobacteria, acts as a barrier to the entry of antibiotics nih.govoup.com.
Role of Lipophilicity in Bacterial Cell Wall Penetration
The lipophilicity of this compound and its analogues plays a significant role in their ability to penetrate bacterial cell walls and membranes to reach the intracellular target, MraY nih.govnih.govoup.comgriffith.edu.au. Insufficient lipophilicity can restrict the access of these compounds to the target enzyme nih.govoup.com.
Modifications to increase lipophilicity have been explored to improve this compound activity, particularly against bacteria with formidable cell barriers like mycobacteria nih.govoup.com. For example, increased lipophilicity of the analogue SQ641 was attributed to its enhanced penetration of the mycobacterial cell wall, contributing to its increased activity against mycobacteria nih.gov. Lipophilic modifications, such as conjugation with amino acids like AUA (aminoundecanoic acid), have been shown to enhance membrane penetration in mycobacteria and potentially reduce affinity for efflux pumps nih.govoup.com.
However, the relationship between lipophilicity and activity can be complex, as excessively high lipophilicity might lead to sequestration within the membrane or increased susceptibility to efflux nih.gov. Studies have suggested that optimizing lipophilicity (e.g., aiming for a cLogP > 1.5) can improve cellular uptake .
Efflux pumps are also involved in reducing the intracellular concentration of this compound by actively transporting the antibiotic out of the bacterial cell nih.govnih.govoup.com. While some studies suggest that efflux pump inhibitors can enhance the activity of certain this compound analogues, the extent to which efflux contributes to intrinsic resistance varies among bacterial species and this compound derivatives nih.govoup.com.
Data Table: Impact of Lipophilicity and Modification on Activity
| Compound | Modification | Lipophilicity (Qualitative/Example) | Activity Against Mtb H37Rv (MIC mg/L) | Notes | Source |
| This compound | Unmodified | Lower cLogP (~0.8) | 8 | Restricted activity, potentially due to insufficient lipophilicity. | nih.gov |
| SQ997 | Methylated derivative | - | - | Reduced activity, potentially due to low permeability, not efflux. | nih.gov |
| SQ641 | Analogue | Higher lipophilicity | 1 | Increased activity, attributed to better cell-wall penetration. | nih.gov |
| SQ641-AUA | Conjugation with AUA | Increased lipophilicity | 0.5 | Enhanced membrane penetration and reduced efflux pump affinity. | oup.com |
| SQ922-DEC | Conjugation with decanoic acid | Increased lipophilicity | Ineffective against Gram-negative | Poor activity against Gram-negative due to outer membrane impermeability. | |
| UT-01320 | 2'-O-methylation | - | 3.0 µg/mL | Improved activity against Mtb. |
Note: MIC values can vary depending on the specific assay conditions and bacterial strain.
Efflux Pump Contributions to Reduced Susceptibility
Bacterial efflux pumps are a significant mechanism of intrinsic and acquired resistance, actively transporting antimicrobial compounds out of the bacterial cell, thereby reducing their intracellular concentration below inhibitory levels nih.govfrontiersin.orgmdpi.com. These pumps are transmembrane proteins capable of extruding a wide range of structurally diverse molecules, contributing to multidrug resistance (MDR) frontiersin.orgmdpi.com.
Studies have investigated the role of efflux pumps in the reduced susceptibility of bacteria to this compound and its analogs. Chemical modifications of this compound analogs have been explored to alter their interaction with mycobacterial efflux pumps nih.gov. For instance, conjugation of this compound analogs like SQ997, SQ922, and SQ641 with amino undecanoic acid (AUA) improved their in vitro activity against various bacteria, and this activity was further enhanced in the presence of an efflux pump inhibitor, such as phenylalanine arginine β-naphthyl amide, against Staphylococcus aureus nih.gov. This suggests that efflux pumps contribute to reduced susceptibility to these modified this compound analogs in some bacterial species nih.gov. Similarly, in Gram-negative bacteria, EDTA-mediated permeabilization, which can affect efflux, caused a significant enhancement of the activity of AUA-conjugated this compound analogs nih.gov.
Efflux pump systems can be constitutively expressed or induced, and their overexpression can contribute to increased minimum inhibitory concentrations (MICs) of antibiotics mdpi.commdpi.comjidc.org. While high-level resistance may not be solely due to efflux, their contribution, in conjunction with other resistance mechanisms, is important in clinically resistant strains jidc.org. The RND superfamily of efflux pumps is particularly potent in mediating antibiotic resistance in Gram-negative bacteria nih.govmdpi.com.
Target Site Modification of MraY/TL1
This compound exerts its antibacterial effect by competitively inhibiting the enzyme MraY, which is essential for bacterial peptidoglycan biosynthesis mdpi.com. MraY (also known as TL1) catalyzes the transfer of phospho-MurNAc-pentapeptide to undecaprenyl phosphate, forming Lipid I mdpi.comresearchgate.net. Resistance through target site modification typically involves alterations in the structure of the target enzyme that reduce the binding affinity of the antibiotic while retaining essential enzyme function.
While phosphorylation of this compound mediated by the capP gene in Streptomyces species is a known self-resistance mechanism in producing organisms, conferring resistance by inactivating the drug, modification of the MraY/TL1 enzyme itself can also lead to reduced susceptibility nih.govnih.gov. Mtb strains with mutations in capP/cpr17 genes, which encode phosphotransferases that inactivate this compound, exhibit reduced susceptibility . This highlights the importance of drug inactivation as a resistance mechanism related to the interaction with bacterial enzymes.
Structural studies and the development of this compound analogs aim to understand the interaction between the antibiotic and MraY/TL1 and to design compounds that can overcome potential resistance mechanisms, including target modification researchgate.netresearchgate.net. The complex structure of this compound, with its uridine-maltose core and L-aminocaprolactam side chain, presents challenges for systematic modification to study structure-activity relationships related to MraY inhibition . However, research into this compound analogs has explored modifications to various parts of the molecule to improve activity and potentially circumvent resistance mechanisms mdpi.comnih.govnih.gov. For example, some analogs have shown improved activity against MraY and various Mycobacterium species mdpi.com.
Frequency and Evolution of Resistance
The frequency and evolution of resistance to antibiotics are critical factors influencing their long-term effectiveness. The development of resistance can occur through spontaneous mutations or the acquisition of resistance genes ub.edu. The rate of resistance development can vary depending on the antibiotic, the bacterial species, and the selective pressure exerted by antibiotic use nih.gov.
This compound and its analogs have shown promise in being highly effective in preventing the development of drug-resistant mutants in Mycobacterium tuberculosis newtbdrugs.org. This suggests a potentially low frequency of resistance development to this class of antibiotics compared to some existing drugs. However, the emergence of drug resistance is a complex evolutionary process influenced by factors such as mutation rates, fitness costs of resistance mutations, and gene exchange researchgate.netnih.gov.
Studies examining the evolution of drug resistance in Mycobacterium tuberculosis have shown that resistance to different drugs can be acquired sequentially, often starting with resistance to first-line treatments nih.gov. While specific data on the frequency and evolution of resistance specifically to this compound in clinical settings is less extensively documented in the provided search results compared to established anti-TB drugs, the focus on this compound as a potential new therapeutic highlights the importance of monitoring for the emergence of resistance. The self-resistance mechanism observed in this compound-producing Streptomyces griseus through phosphorylation mediated by the capP gene provides an example of a pre-existing resistance mechanism that could potentially be transferred or adapted by other bacteria nih.govnih.govuky.edu.
Understanding the genetic basis of resistance mechanisms, including efflux pumps and target modifications, is crucial for tracking the frequency and evolution of resistance to this compound. Continued surveillance and research into the mechanisms by which bacteria can develop reduced susceptibility are essential for preserving the potential of this compound-type antibiotics.
Advanced Research and Biotechnological Applications of Capuramycin
Omics and Systems Biology Approaches in Antibiotic Discovery
The emergence of antimicrobial resistance (AMR) poses a significant global health threat, necessitating the discovery of new antibiotics and a deeper understanding of resistance mechanisms. nih.govresearchgate.netfrontiersin.org Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, coupled with systems biology approaches, provide powerful frameworks for investigating antibiotic responses and identifying novel targets. nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.netnih.govmdpi.com
Systems biology integrates data from various omics levels with computational models, such as genome-scale metabolic models (GEMs), to provide a holistic view of bacterial physiology and their interactions with antibiotics. nih.govresearchgate.netnih.govresearchgate.net This approach goes beyond traditional target-focused research, allowing for the identification of system-wide effects induced by antibiotic treatment and a better understanding of complex resistance mechanisms. nih.govresearchgate.net For instance, multi-omics studies have been applied to characterize antibiotic responses in Staphylococcus aureus, revealing the upregulation of peptidoglycan biosynthesis enzymes and consumption of related intracellular metabolites in resistant strains treated with oxacillin. nih.gov
While omics technologies may not always be the core of high-throughput screening for new antibiotics, they are indispensable auxiliary tools for characterizing the mode of action of antimicrobial compounds and identifying novel targets. mdpi.comfrontiersin.org The application of these approaches to study the effects of capuramycin and its analogs could provide valuable insights into their precise interactions within the bacterial cell wall synthesis pathway and potential resistance mechanisms, guiding the development of more effective derivatives.
Bioprocess Development and Fermentation Optimization for this compound Production
This compound is a natural product derived from the fermentation of Streptomyces griseus. jst.go.jp Optimizing the fermentation process is crucial for enhancing the yield and productivity of this compound and its related compounds for further research and potential therapeutic development. innovareacademics.inresearchgate.netprimescholars.com
Fermentation optimization involves modifying various environmental and nutritional parameters to stimulate overproduction of the desired metabolite. innovareacademics.inprimescholars.com These parameters include the composition of the fermentation medium (carbon and nitrogen sources, salts), temperature, pH, agitation rate, and incubation period. innovareacademics.inresearchgate.netprimescholars.comfrontiersin.org
Studies on the fermentation of Streptomyces species for antibiotic production have shown that factors such as the type and concentration of carbon and nitrogen sources significantly influence yield. For example, using maltose (B56501) instead of glucose as a carbon source in a primary medium resulted in a substantial increase in the productivity of this compound in Streptomyces griseus SANK 60196. researchgate.net The addition of specific amino acids or inorganic phosphate (B84403) concentrations can also impact secondary metabolite production. frontiersin.org
Optimization efforts have demonstrated significant improvements in antibiotic yield. For instance, a method for producing capreomycin (B601254) (another antibiotic from Streptomyces) by fermentation achieved a 73% increase in yield by optimizing the culture medium and fermentation conditions, including the addition of precursor material and super-paramagnetic microspheres to lower feedback inhibition. google.com Similarly, optimizing environmental parameters for an actinomycete strain resulted in a 20% increase in the production of antimicrobial metabolites. nih.gov
Further research in bioprocess development for this compound production could involve exploring different Streptomyces strains, optimizing complex media compositions, and fine-tuning fermentation parameters through systematic approaches like response surface methodology to maximize yield and facilitate large-scale production for advanced studies and potential clinical applications. researchgate.netnih.gov
Comparative Studies with Other Peptidoglycan Biosynthesis Inhibitors
This compound inhibits bacterial peptidoglycan synthesis by targeting translocase I (MraY), an essential enzyme responsible for the first membrane step in this pathway. mdpi.comnih.govuky.edunih.govnih.govuky.edufrontiersin.orgoup.com This mechanism distinguishes it from other well-known peptidoglycan synthesis inhibitors that target different steps in the pathway.
Other classes of antibiotics targeting peptidoglycan synthesis include:
Beta-lactams (e.g., Penicillin, Carbapenems): These inhibit penicillin-binding proteins (PBPs), which are transpeptidases and transglycosylases involved in cross-linking peptidoglycan chains. researchgate.netnih.govmdpi.com
Glycopeptides (e.g., Vancomycin): These bind to the D-Ala-D-Ala terminus of peptidoglycan precursors (Lipid II), preventing transpeptidation and transglycosylation. nih.govmdpi.com
Fosfomycin: This inhibits MurA, an enzyme involved in an earlier cytoplasmic step of peptidoglycan synthesis.
Cycloserine: This inhibits D-alanine racemase and D-alanine—D-alanine ligase, enzymes necessary for the synthesis of the D-Ala-D-Ala dipeptide component of the peptidoglycan precursor. frontiersin.org
Unlike beta-lactams and vancomycin, which are not typically active against mycobacteria, this compound and its analogs exhibit potent activity against various mycobacterial species, including M. tuberculosis and NTM. nih.govoup.com This suggests that targeting MraY represents a viable strategy for developing anti-mycobacterial agents, potentially overcoming resistance mechanisms that affect other cell wall inhibitors, such as beta-lactamase production. oup.com
Comparative studies have shown that while this compound has a narrow spectrum of activity primarily against mycobacteria and some Gram-positive bacteria like Streptococcus pneumoniae, certain synthetic analogs, such as SQ641, demonstrate enhanced activity and improved permeability into bacterial cells due to structural modifications. nih.govoup.comasm.org SQ641, for instance, was found to be more active than other this compound analogs against NTM species and showed synergistic effects with other anti-mycobacterial drugs like ethambutol (B1671381) and rifabutin. nih.gov
The distinct target of this compound (MraY) compared to other peptidoglycan inhibitors highlights its potential value in combating infections caused by bacteria resistant to conventional cell wall-targeting antibiotics. oup.com Research comparing the efficacy and resistance profiles of this compound analogs with other classes of cell wall inhibitors is crucial for defining their therapeutic niche and potential in combination therapies.
Potential for Developing Novel Anti-Infective Agents
The unique mechanism of action of this compound as an MraY inhibitor makes it a compelling scaffold for the development of novel anti-infective agents, particularly in the face of rising antibiotic resistance. mdpi.comnih.govuky.edunih.govresearchgate.netresearchgate.netub.eduresearchgate.net Its potent activity against mycobacteria, including drug-resistant strains, is of particular interest given the global health burden of tuberculosis. mdpi.comnih.govuky.eduresearchgate.net
Structure-activity relationship (SAR) studies and chemical modifications of the this compound scaffold have been actively pursued to improve its antibacterial activity, spectrum, and pharmacokinetic properties. mdpi.comoup.comub.edu Analogs like SQ641 have demonstrated enhanced in vitro and in vivo activity against mycobacteria, partly due to increased lipophilicity improving cell wall penetration and reduced susceptibility to efflux pumps. nih.govoup.comasm.org
Furthermore, research has explored analogs with dual mechanisms of action. For example, UT-01320, a 2'-O-methylated this compound analog, was found to kill both replicating and non-replicating Mtb and also inhibit RNA polymerase, a dual mechanism not observed in the parent compound. nih.gov This highlights the potential to engineer this compound derivatives with expanded target profiles to combat complex infections and reduce the likelihood of resistance development.
Computer-aided drug design techniques, such as 3D-QSAR and molecular docking, have been employed to design new this compound analogs with predicted improved activities by understanding their interactions with the MraY enzyme. uky.eduuky.edudoaj.org These computational approaches can accelerate the discovery and optimization of promising candidates.
The potential of this compound extends beyond tuberculosis. While the parent compound has a narrow spectrum, modifications can potentially lead to derivatives with activity against a broader range of Gram-positive bacteria. oup.com The exploration of marine-derived actinomycetes as sources of novel antibiotics also suggests a broader potential for discovering new antimicrobial agents with diverse activities.
The development of this compound-based anti-infective agents is a promising avenue, focusing on:
Synthesis of novel analogs with improved potency, spectrum, and pharmacokinetic properties. mdpi.comoup.comub.edu
Designing derivatives with dual mechanisms of action to enhance efficacy and combat resistance. nih.gov
Utilizing computational drug design to guide the synthesis and optimization of new candidates. uky.eduuky.edudoaj.org
Investigating potential synergistic effects with other antibiotics. nih.gov
These ongoing research efforts underscore the significant potential of the this compound scaffold in contributing to the much-needed pipeline of novel anti-infective agents to address the growing challenge of antimicrobial resistance.
Future Directions in Capuramycin Research
Development of Next-Generation Analogues with Improved Activity and Resistance Profiles
A primary focus of future capuramycin research is the synthesis and evaluation of novel analogues with superior potency and broader spectrum of activity, particularly against drug-resistant mycobacterial strains. Structure-activity relationship (SAR) studies have been instrumental in guiding the chemical modification of the this compound scaffold. nih.gov
Key strategies in the development of next-generation analogues include:
Modification of the L-aminocaprolactam (L-ACL) moiety: Substitution of the azepan-2-one (B1668282) moiety has been a fruitful area of investigation. nih.gov For instance, the analogue UT-01309, which incorporates an (S)-3-amino-1,4-benzodiazepine-2-one group, demonstrated significantly improved antimycobacterial activity against M. tuberculosis compared to the parent compound. nih.gov This analogue is also active against drug-resistant strains and exhibits low cytotoxicity. nih.gov
Acylation of hydroxyl groups: The introduction of lipophilic substituents, such as a 10-carbon lipid tail in the analogue SQ641, has been shown to increase antibacterial activity. nih.govnih.gov This is likely due to enhanced permeation into the bacterial cell. nih.gov Acylated derivatives of SQ641 have demonstrated higher activity against M. tuberculosis than the original compound. researchgate.net
Targeting resistance mechanisms: A known resistance mechanism to this compound involves phosphorylation by an aminoglycoside phosphotransferase. nih.gov Future analogue design will need to consider modifications that prevent or reduce the efficiency of this enzymatic inactivation.
The following table summarizes the activity of selected this compound analogues:
| Analogue | Modification | Target Organism | MIC (μg/mL) | Reference |
| This compound | Parent Compound | M. tuberculosis | 12.0 | nih.gov |
| UT-01309 | (S)-3-amino-1,4-benzodiazepine-2-one substitution | M. tuberculosis | 2.5 | nih.gov |
| SQ641 | 10-carbon lipid tail addition | M. tuberculosis | 0.12 - 8 | nih.govdntb.gov.ua |
| SQ997 | Methyl group in caprolactam ring | M. avium complex | >16 - 128 | nih.gov |
| RKS2244 | Not specified | M. avium complex | 0.25 - 16 | nih.gov |
Exploration of Novel Therapeutic Targets and Mechanisms beyond MraY/TL1
While MraY is the primary target of this compound, recent research has revealed that some analogues may possess alternative or additional mechanisms of action. This opens up exciting possibilities for developing dual-target inhibitors or compounds effective against bacteria where MraY is not an ideal target.
RNA Polymerase Inhibition: A noteworthy discovery is the 2'-methylated this compound analogue, UT-01320, which was found to kill non-replicating (dormant) M. tuberculosis. nih.gov Interestingly, this analogue did not inhibit MraY but instead demonstrated inhibitory activity against bacterial RNA polymerases with IC50 values in the nanomolar range. nih.gov This finding is significant as targeting dormant bacteria is a key challenge in tuberculosis treatment. nih.gov
DPAGT1 Inhibition: A this compound phenoxypiperidinylbenzylamide analogue (CPPB) has been identified as an inhibitor of N-acetylglucosamine-1-phosphate transferase (DPAGT1), the human paralog of MraY. researchgate.net While this particular analogue did not show cytotoxicity, it highlights the potential for this compound derivatives to target other enzymes with similar structural folds, which could be relevant in other therapeutic areas such as oncology. researchgate.net
Synergistic Effects: The analogue UT-01320, which targets RNA polymerase, has been shown to have strong synergistic effects with the MraY inhibitor SQ641. nih.gov This suggests that combination therapies involving this compound analogues with different mechanisms of action could be a powerful strategy to enhance efficacy and combat resistance.
| Analogue | Novel Target | IC50 | Significance | Reference |
| UT-01320 | Bacterial RNA Polymerase | 100-150 nM | Activity against non-replicating M. tuberculosis | nih.gov |
| CPPB | DPAGT1 | 200 nM | Potential for development in other therapeutic areas | researchgate.net |
Strategies for Overcoming Bacterial Permeability Barriers
A major hurdle in the development of effective antibiotics, particularly against Gram-negative bacteria and mycobacteria with their complex cell walls, is overcoming the bacterial permeability barrier. nih.govgardp.orgbristol.ac.uk this compound's activity is largely limited to mycobacteria and some Gram-positive bacteria. nih.gov Strategies to enhance its penetration into a broader range of bacteria are a key area of future research.
Introduction of Lipophilic Groups: As demonstrated with SQ641, the addition of lipophilic acyl chains can improve the permeability of this compound analogues. nih.govnih.gov This is a well-established strategy for enhancing cell wall penetration. nih.gov
Conjugation with Amino Acids: To extend the spectrum of activity and improve intracellular accumulation, researchers have conjugated this compound analogues with various natural and unnatural amino acids. nih.govresearchgate.net This approach aims to utilize bacterial amino acid transporters to facilitate entry into the cell. The addition of amino groups has been suggested to improve permeability and/or affect drug efflux. nih.gov
Subversion of Efflux Pumps: Bacterial efflux pumps are a major contributor to antibiotic resistance by actively removing drugs from the cell. bristol.ac.uk Chemical modifications to the this compound scaffold can be designed to reduce the affinity of the compounds for these pumps. nih.gov
Integration of Computational and Experimental Design for Rational Drug Discovery
Modern drug discovery increasingly relies on the integration of computational and experimental approaches to accelerate the design and optimization of new drug candidates. taylorandfrancis.com In the context of this compound research, these methods are proving to be invaluable.
3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): 3D-QSAR studies have been successfully applied to a set of this compound derivatives to build predictive models that correlate their chemical structures with their biological activities. uky.eduuky.eduresearchgate.net These models help in understanding the key structural features required for potent MraY inhibition and guide the design of new analogues with predicted improved activities. uky.eduuky.edu
Molecular Docking: Molecular docking simulations are used to predict the binding orientation of this compound analogues within the active site of MraY. uky.eduuky.edu This provides insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. uky.edu By combining 3D-QSAR and molecular docking, researchers can rationally design novel this compound analogues with enhanced binding affinity and, consequently, improved potency. uky.eduuky.edu
Virtual Screening: As large chemical libraries become available, computational methods can be used to rapidly screen for molecules that are likely to bind to MraY. This can significantly reduce the time and cost associated with identifying new lead compounds. taylorandfrancis.com
The synergy between computational predictions and experimental validation is a powerful paradigm for the future development of the this compound class of antibiotics, paving the way for the creation of novel therapeutics to combat the growing threat of antibiotic resistance.
Q & A
Q. What are the key challenges in establishing structure-activity relationships (SAR) for capuramycin analogs?
this compound's complex natural product architecture, including its uridine-maltose core and L-aminocaprolactam (L-ACL) side chain, limits systematic modification of functional groups critical for MraY inhibition . Early SAR studies relied on semi-synthetic approaches, which faced low yields in glycosylation steps (e.g., initial attempts using β-D-maltopyranosyl imidate achieved <15% yield) . Recent strategies employ modular synthesis (e.g., orthogonal glycosylation or biocatalytic transacylation) to diversify the L-ACL moiety while preserving the pharmacophore .
Q. How does this compound inhibit MraY, and what experimental models validate its mechanism?
this compound competitively inhibits MraY, an essential enzyme in bacterial peptidoglycan biosynthesis, by mimicking the natural substrate Park's nucleotide. In vitro assays using purified MraY from Mycobacterium tuberculosis (Mtb) show IC50 values of 0.8–1.2 µM, consistent with its antimycobacterial MIC of 4–8 µg/mL . Resistance studies confirm target specificity: Mtb strains with capP/cpr17 mutations (phosphotransferases that inactivate this compound) exhibit 16-fold reduced susceptibility .
Q. What are the limitations of traditional this compound synthesis routes, and how have they been addressed?
Early total syntheses (e.g., Knapp’s 1994 route) required >20 steps with low overall yields (<5%) due to inefficient protection/deprotection strategies . Modern approaches use streamlined methods:
- Oxidative elimination : Ti(OiPr)4-catalyzed oxidation of intermediate 11 to α,β-unsaturated aldehyde 12 (90% yield) .
- Modular coupling : HOAt/EDCI-mediated peptide coupling of carboxylic acid 13 with (2S)-aminopropionamide (82% yield) .
- Orthogonal glycosylation : One-pot reactivity-based strategies for uridine-maltose core assembly .
Advanced Research Questions
Q. How can biocatalytic methods improve the diversity of this compound analogues for SAR studies?
The N-transacylase CapW enables chemoenzymatic diversification of the L-ACL side chain. By exploiting CapW’s substrate promiscuity, 43 analogues were synthesized using non-natural amines (e.g., cyclopropylamine, benzylamines) . Key steps:
Q. What methodological advancements resolve contradictions in this compound’s in vitro vs. in vivo efficacy data?
Discrepancies arise from differential activation by bacterial phosphatases (e.g., CapP) and host metabolic stability. To address this:
- Phospho-tagging : LC-MS/MS analysis of CapP-mediated phosphorylation identifies analogues resistant to self-resistance mechanisms .
- In vivo models : UT-01309 (a methylated analog) demonstrated 99% Mtb load reduction in murine models with no hepatotoxicity, contrasting with inconsistent in vitro MABA/LORA results .
Q. How do synthetic routes balance protecting group strategies with scalability for preclinical studies?
Scalable syntheses prioritize minimal protection and high-yield steps:
- Benzyloxymethyl (BOM) deprotection : FeCl3 in CH2Cl2 (0°C) achieves selective BOM removal without side reactions .
- Chiral carbonate reagents : Enable stereoselective installation of the L-ACL moiety in UT-01309 (13-step synthesis, 40% overall yield) .
Data Contradictions and Resolution
Q. Why do some this compound analogues show potent MraY inhibition but poor antimycobacterial activity?
Permeability barriers and efflux pumps (e.g., Rv1410c in Mtb) limit intracellular accumulation. Solutions include:
- LogP optimization : Analogues with cLogP >1.5 (vs. 0.8 for this compound) exhibit 8-fold improved cellular uptake .
- Prodrug strategies : Phosphate esters enhance solubility and bypass efflux mechanisms .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
